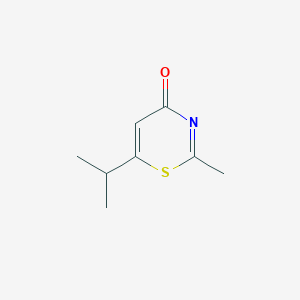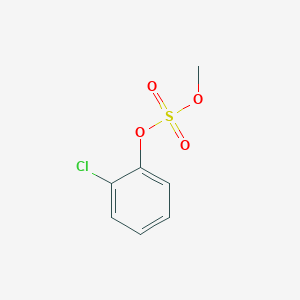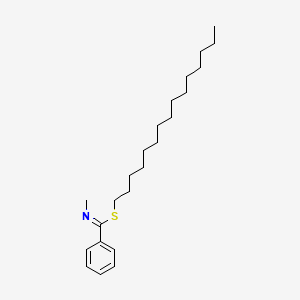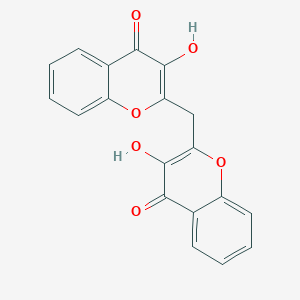
2,2'-Methylenebis(3-hydroxy-4H-1-benzopyran-4-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Methylenebis(3-hydroxy-4H-1-benzopyran-4-one) is a chemical compound with the molecular formula C19H12O6 and a molecular weight of 336.3 g/mol . This compound is known for its unique structure, which consists of two benzopyran rings connected by a methylene bridge. It is also referred to as dicumarol, a well-known anticoagulant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(3-hydroxy-4H-1-benzopyran-4-one) typically involves the condensation of 4-hydroxycoumarin with formaldehyde under acidic conditions . The reaction proceeds through the formation of a methylene bridge between the two coumarin units. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and heating to facilitate the condensation reaction.
Industrial Production Methods
In industrial settings, the production of 2,2’-Methylenebis(3-hydroxy-4H-1-benzopyran-4-one) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial production also includes purification steps such as recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Methylenebis(3-hydroxy-4H-1-benzopyran-4-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzopyran derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,2’-Methylenebis(3-hydroxy-4H-1-benzopyran-4-one) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its anticoagulant properties and its effects on blood clotting mechanisms.
Medicine: It is used as an anticoagulant drug to prevent and treat blood clots.
Industry: The compound is used in the production of anticoagulant medications and as a chemical intermediate in the synthesis of other compounds
Wirkmechanismus
The anticoagulant effect of 2,2’-Methylenebis(3-hydroxy-4H-1-benzopyran-4-one) is primarily due to its ability to inhibit the enzyme vitamin K epoxide reductase. This inhibition prevents the regeneration of active vitamin K, which is essential for the synthesis of clotting factors II, VII, IX, and X. As a result, the compound effectively reduces the formation of blood clots .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Warfarin: Another well-known anticoagulant with a similar mechanism of action.
Coumarin: The parent compound of 2,2’-Methylenebis(3-hydroxy-4H-1-benzopyran-4-one), which also exhibits anticoagulant properties.
Phenprocoumon: A long-acting anticoagulant with a similar structure and function.
Uniqueness
2,2’-Methylenebis(3-hydroxy-4H-1-benzopyran-4-one) is unique due to its specific structure, which allows it to form a stable methylene bridge between two benzopyran units. This structural feature contributes to its potent anticoagulant activity and distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
88470-03-5 |
|---|---|
Molekularformel |
C19H12O6 |
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
3-hydroxy-2-[(3-hydroxy-4-oxochromen-2-yl)methyl]chromen-4-one |
InChI |
InChI=1S/C19H12O6/c20-16-10-5-1-3-7-12(10)24-14(18(16)22)9-15-19(23)17(21)11-6-2-4-8-13(11)25-15/h1-8,22-23H,9H2 |
InChI-Schlüssel |
JEJVPUPQGHZASN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)CC3=C(C(=O)C4=CC=CC=C4O3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14380457.png)

![10b-Methyl-1,2,3,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14380462.png)
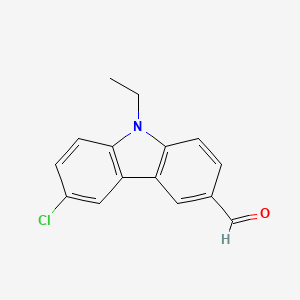
![3,9-Dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione](/img/structure/B14380476.png)
![N,N-Diethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}ethan-1-amine](/img/structure/B14380483.png)
![3-[Hydroxy(phenyl)methylidene]-4,5-dioxooxolane-2-carboxylic acid](/img/structure/B14380487.png)
![[4-(Cyclohexylsulfanyl)butoxy]benzene](/img/structure/B14380490.png)
